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Compound of Interest

Compound Name:
6-(2,2,2-Trifluoroethoxy)pyridine-3-

carbothioamide

Cat. No.: B065987 Get Quote

An In-Depth Technical Guide to 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide:

Structure, Properties, and Synthesis

Abstract
6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide is a fluorinated heterocyclic compound

of significant interest to the fields of medicinal chemistry and drug discovery. Its molecular

architecture, featuring a pyridine core, a metabolically robust trifluoroethoxy group, and a

versatile carbothioamide functional group, positions it as a valuable building block for the

synthesis of novel therapeutic agents. The trifluoroethoxy moiety is known to enhance

pharmacokinetic properties such as metabolic stability and membrane permeability, while the

carbothioamide group, a bioisostere of the common amide bond, offers unique hydrogen

bonding capabilities and chemical reactivity. This guide provides a comprehensive analysis of

the compound's molecular structure, physicochemical properties, a detailed, rationalized

synthetic protocol, and a discussion of its potential applications, grounded in the broader

context of pyridine-based therapeutics.

Molecular Structure and Physicochemical
Properties
A precise understanding of the molecular structure and physical characteristics of 6-(2,2,2-
Trifluoroethoxy)pyridine-3-carbothioamide is fundamental to its application in research and
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development.

Molecular Structure
The compound consists of a central pyridine ring. A 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is

attached at the 6-position, and a carbothioamide (thioamide) group (-C(=S)NH₂) is substituted

at the 3-position.

Caption: 2D Molecular Structure of the title compound.

Chemical Identifiers
Key identifiers for 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide are summarized

below for unambiguous reference.

Identifier Value Source

CAS Number 175277-59-5 [1][2][3]

Molecular Formula C₈H₇F₃N₂OS [1][2][3]

Molecular Weight 236.22 g/mol [1]

Physicochemical Data
The known physical and chemical properties are crucial for handling, storage, and

experimental design.

Property Value Source

Appearance Yellow crystalline solid [3]

Melting Point 120-123 °C [1][3]

MDL Number MFCD00277205 [1]

Proposed Synthesis and Characterization
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While multiple synthetic routes may be conceived, a robust and logical two-step pathway is

proposed here, starting from a commercially available precursor. This approach is designed for

efficiency and amenability to standard laboratory equipment.

Rationale for Synthetic Strategy
The synthesis is logically divided into two primary transformations:

Nucleophilic Aromatic Substitution (SₙAr): Formation of the trifluoroethoxy ether bond by

displacing a halide on the pyridine ring. This is a well-established method for constructing

aryl ethers.

Thionation: Conversion of a nitrile precursor into the target carbothioamide. This

transformation can be achieved reliably using hydrogen sulfide.

This strategy is advantageous as it utilizes a stable nitrile intermediate that is readily purified

before conversion to the final product.

Experimental Workflow Diagram
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6-Chloropyridine-3-carbonitrile

1. 2,2,2-Trifluoroethanol
2. Sodium Hydride (NaH)

3. DMF, 80°C

 Step 1:
Ether Formation 

Intermediate:
6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile

1. H₂S (gas)
2. Pyridine, Triethylamine

3. 60°C

 Step 2:
Thionation 

Final Product:
6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide

Click to download full resolution via product page

Caption: Proposed two-step synthesis workflow.

Step-by-Step Synthesis Protocol
Step 1: Synthesis of 6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile
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Expertise & Rationale: This step employs a classic SₙAr reaction. Sodium hydride (NaH), a

strong, non-nucleophilic base, is used to deprotonate the 2,2,2-trifluoroethanol, forming the

corresponding sodium trifluoroethoxide in situ. This alkoxide is a potent nucleophile that

readily displaces the chloride at the electron-deficient 6-position of the pyridine ring.

Dimethylformamide (DMF) is an ideal polar aprotic solvent that solubilizes the reactants and

facilitates the SₙAr mechanism.

Protocol:

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add

anhydrous DMF (10 mL per 1 g of starting material).

Add 2,2,2-trifluoroethanol (1.2 equivalents) to the solvent.

Cool the solution to 0 °C using an ice bath.

Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

Caution: H₂ gas is evolved. Allow the mixture to stir for 30 minutes at 0 °C.

Add 6-chloropyridine-3-carbonitrile (1.0 equivalent) to the flask.

Warm the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS for

the disappearance of the starting material.

Upon completion, cool the reaction to room temperature and cautiously quench by the

slow addition of saturated aqueous NH₄Cl solution.

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with

brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purify the crude residue by flash column chromatography (silica gel, eluting with a

hexane/ethyl acetate gradient) to yield the pure nitrile intermediate.

Step 2: Synthesis of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide

Expertise & Rationale: This step converts the nitrile functional group to a thioamide. The use

of hydrogen sulfide gas in a basic organic solvent system (pyridine/triethylamine) is a
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standard method for this transformation. Triethylamine acts as a base to activate the H₂S,

forming a hydrosulfide anion which is the active nucleophile that attacks the nitrile carbon.

Protocol:

Dissolve the 6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile intermediate (1.0 equivalent) in

a mixture of pyridine and triethylamine (3:1 v/v).

Warm the solution to 60 °C.

Bubble hydrogen sulfide (H₂S) gas through the solution at a slow, steady rate for 2-4

hours. Caution: H₂S is highly toxic and malodorous. This procedure must be performed in

a well-ventilated fume hood.

Monitor the reaction progress by TLC or LC-MS.

Once the reaction is complete, stop the H₂S flow and purge the system with nitrogen gas

to remove any residual H₂S.

Concentrate the reaction mixture under reduced pressure to remove the solvents.

Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated

NaHCO₃, and finally brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude

product.

Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water or ethyl

acetate/hexane) to afford the purified 6-(2,2,2-Trifluoroethoxy)pyridine-3-
carbothioamide.

Characterization and Quality Control (Trustworthiness)
To ensure the identity and purity of the synthesized compound, a self-validating system of

analytical checks is required:

¹H and ¹⁹F NMR Spectroscopy: To confirm the molecular structure and the presence of the

trifluoroethoxy group.
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Mass Spectrometry (MS): To verify the molecular weight of the compound.

Melting Point Analysis: To compare with the literature value and assess purity. A sharp

melting range indicates high purity.[1][3]

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final

product (typically >95%).

Applications in Drug Discovery and Research
The title compound is not an end-product drug but rather a strategic building block. The interest

in this scaffold is driven by the proven success of related pyridine carboxamide and

carbothioamide derivatives in drug development.[4]

Kinase Inhibition: The pyridine core is a privileged scaffold in kinase inhibitor design.

Substituted pyridine carboxamides have been developed as potent allosteric SHP2

inhibitors[5] and RAF inhibitors for treating RAS mutant cancers.[6] The specific substitution

pattern of the title compound makes it a candidate for library synthesis targeting various

kinases.

Anticancer Agents: Carbothioamide-based compounds have demonstrated significant

potential as anticancer agents.[7] Pyrazoline derivatives containing this moiety have been

shown to induce apoptosis in cancer cell lines.[7] Furthermore, related purine carboxamides

have been explored as selective anti-lung cancer agents.[8]

Metabolic Stability: The trifluoromethyl group is a key feature used by medicinal chemists to

block sites of metabolism. The 2,2,2-trifluoroethoxy group is exceptionally stable and can

protect the ether linkage from oxidative metabolism, potentially improving the

pharmacokinetic profile of derivative compounds.

Safety and Handling
Based on available safety data, 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide should

be handled with appropriate care.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Signal Word: Warning.[1][3]

Precautionary Measures: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 +

P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact

lenses, if present and easy to do. Continue rinsing).[1] It is recommended to handle this

compound in a chemical fume hood using personal protective equipment (PPE), including

safety glasses, gloves, and a lab coat.

Conclusion
6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide is a well-defined chemical entity with

significant potential as an intermediate in synthetic and medicinal chemistry. Its combination of

a fluorinated ether, a pyridine scaffold, and a thioamide functional group provides a rich

platform for generating diverse libraries of new chemical entities. The detailed physicochemical

data and the robust synthetic protocol outlined in this guide provide researchers with the

foundational knowledge required to confidently incorporate this valuable building block into

their drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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